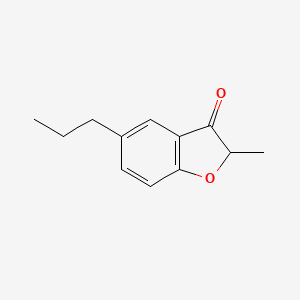
2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-one typically involves cyclization reactions. One common method is the free radical cyclization cascade, which is effective for constructing complex benzofuran rings . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production often utilizes microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields of benzofuran derivatives . This method is particularly useful for synthesizing polycyclic benzofuran compounds.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield alcohols.
Scientific Research Applications
2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may involve the inhibition of cell growth and induction of apoptosis in cancer cells . Its antibacterial activity may involve disrupting bacterial cell walls or inhibiting essential enzymes .
Comparison with Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares a similar core structure but differs in the position and type of substituents.
5-Methyl-2-propyl-2,3-dihydro-1-benzofuran-3-one: Another benzofuran derivative with similar properties.
Uniqueness: 2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-one stands out due to its specific substituents, which confer unique biological activities and chemical reactivity
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-5-propyl-1-benzofuran-3-one |
InChI |
InChI=1S/C12H14O2/c1-3-4-9-5-6-11-10(7-9)12(13)8(2)14-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
AHBYIZOQVKALIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)OC(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


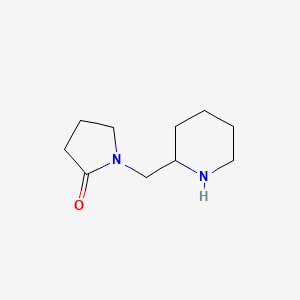



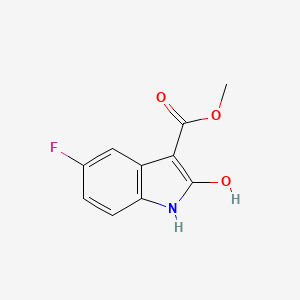
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13287656.png)
amine](/img/structure/B13287660.png)


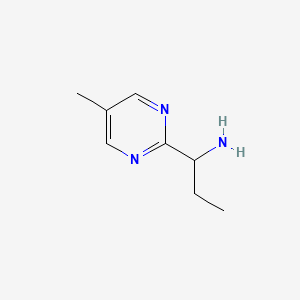
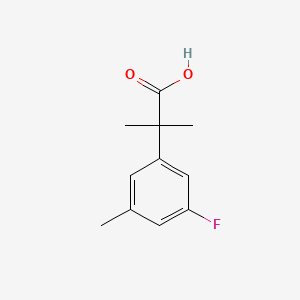
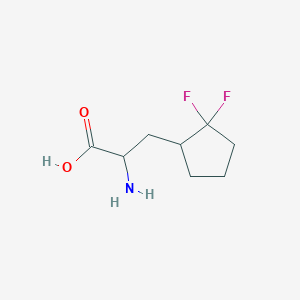
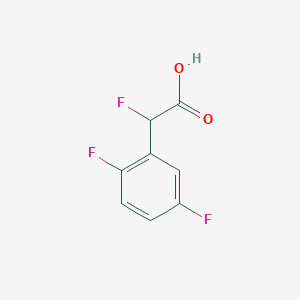
amine](/img/structure/B13287711.png)
